molecular formula C20H23N3O4S B2565420 N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide CAS No. 921557-45-1

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2565420
CAS No.: 921557-45-1
M. Wt: 401.48
InChI Key: PFGPBVLSHZHFBM-UHFFFAOYSA-N
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Description

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound features a complex structure with an indolinone moiety, a sulfonamide linkage, and a butyramide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole structure.

    Ethylation: The indolinone is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The ethylated indolinone reacts with 4-aminobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

    Butyramide Attachment: Finally, the sulfonamide intermediate is reacted with butyryl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes due to its sulfonamide group, which is known to mimic the structure of natural substrates. This makes it a candidate for the development of new drugs targeting specific biological pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be useful in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide
  • N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
  • N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetate

Uniqueness

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide stands out due to its specific combination of an indolinone core, sulfonamide linkage, and butyramide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-5-19(24)21-15-6-9-17(10-7-15)28(26,27)22-16-8-11-18-14(12-16)13-20(25)23(18)4-2/h6-12,22H,3-5,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPBVLSHZHFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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